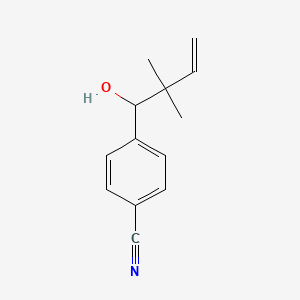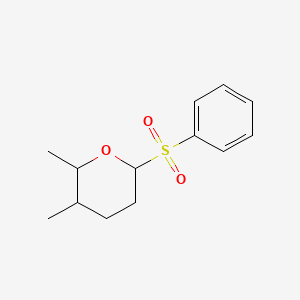
5-Amino-N-(hydroxymethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-N-(hydroxymethyl)pentanamide is an organic compound belonging to the class of amides It features an amino group, a hydroxymethyl group, and a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(hydroxymethyl)pentanamide can be achieved through several methods. One common approach involves the reaction of 5-aminopentanoic acid with formaldehyde under controlled conditions to introduce the hydroxymethyl group. The reaction typically requires a catalyst and is carried out in an aqueous medium to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(hydroxymethyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
5-Amino-N-(hydroxymethyl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-N-(hydroxymethyl)pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The hydroxymethyl group may play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pentanamide: Lacks the amino and hydroxymethyl groups.
5-Aminopentanoic acid: Lacks the hydroxymethyl group.
N-(Hydroxymethyl)pentanamide: Lacks the amino group.
Uniqueness
5-Amino-N-(hydroxymethyl)pentanamide is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
112471-79-1 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-amino-N-(hydroxymethyl)pentanamide |
InChI |
InChI=1S/C6H14N2O2/c7-4-2-1-3-6(10)8-5-9/h9H,1-5,7H2,(H,8,10) |
InChI Key |
OUYPJGBSTAAPSY-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(=O)NCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


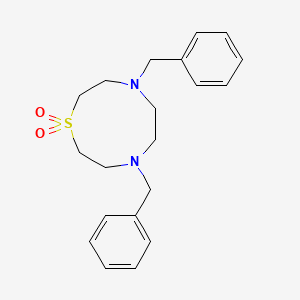
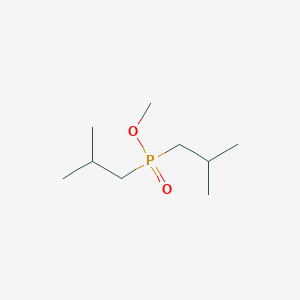
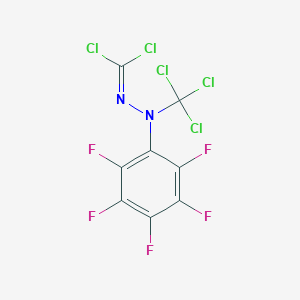

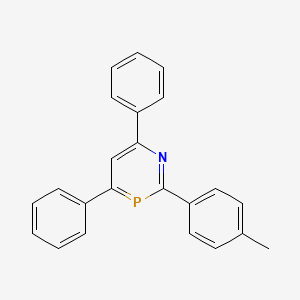
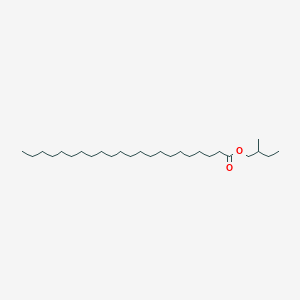
![(2E,3E)-3-(Methylimino)-N-phenyl-2-[(propan-2-yl)imino]butanamide](/img/structure/B14318921.png)
![2-[4-(Diethylamino)benzoyl]-5-(dimethylamino)benzoic acid](/img/structure/B14318924.png)

![(E)-1-[2-(Benzenesulfonyl)-1-phenylethyl]-2-(4-methylphenyl)diazene](/img/structure/B14318930.png)
